molecular formula C14H13NO3S2 B2518619 (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate CAS No. 82159-07-7

(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate

Cat. No.: B2518619
CAS No.: 82159-07-7
M. Wt: 307.38
InChI Key: RWWQKWATJKMLLI-FLIBITNWSA-N
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Description

(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and an ethyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including aldose reductase, which is involved in the polyol pathway of glucose metabolism. The compound acts as an inhibitor of aldose reductase, thereby potentially reducing the formation of sorbitol and mitigating complications associated with diabetes . Additionally, this compound has been shown to interact with bacterial cell wall synthesis enzymes, exhibiting antibacterial activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . It modulates the expression of genes related to these pathways, thereby affecting cellular metabolism and function. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition is crucial in reducing the osmotic stress in cells caused by sorbitol accumulation. Furthermore, the compound interacts with bacterial enzymes involved in cell wall synthesis, inhibiting their function and leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high thermal stability, maintaining its activity at temperatures above 240°C . Over extended periods, it has been noted that the compound retains its inhibitory effects on aldose reductase and antibacterial activity, although some degradation may occur under certain conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and preventing bacterial growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase and exhibits antibacterial activity without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and bacterial cell wall synthesis enzymes, affecting metabolic flux and metabolite levels . The compound’s inhibition of aldose reductase reduces the conversion of glucose to sorbitol, thereby impacting the polyol pathway . Additionally, its interaction with bacterial enzymes disrupts cell wall synthesis, affecting bacterial metabolism and growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound has been observed to accumulate in specific cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, including the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with enzymes and proteins involved in biochemical reactions, thereby influencing cellular processes and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate typically involves the condensation of ethyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is studied for its potential anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and pathways that are crucial for the proliferation of cancer cells.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-4-oxo-2-thioxothiazolidin-3-yl acetate
  • 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl acetic acid
  • Ethyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate

Uniqueness

(Z)-ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate stands out due to its unique combination of a thiazolidinone ring and a benzylidene group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-2-18-12(16)9-15-13(17)11(20-14(15)19)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWQKWATJKMLLI-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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